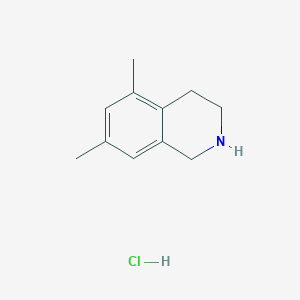

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Overview

Description

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15N·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the hydrogenation of isoquinoline derivatives. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes to form tetrahydroisoquinoline structures . The reaction conditions often include acidic environments and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often involves crystallization and recrystallization techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Reduction: It can be reduced to form decahydroisoquinoline derivatives.

Substitution: N-alkylation reactions with benzyl amines and halo acetophenones can produce substituted tetrahydroisoquinolines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Alkyl halides, benzyl amines, and acetophenones under basic conditions.

Major Products Formed

Oxidation: Nitrones.

Reduction: Decahydroisoquinoline derivatives.

Substitution: Substituted tetrahydroisoquinolines.

Scientific Research Applications

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes like phenylethanolamine N-methyltransferase (PNMT), which plays a role in the biosynthesis of catecholamines . Additionally, it may modulate neurotransmitter systems, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Tetrahydroisoquinoline: The parent compound, known for its presence in various natural products and bioactive molecules.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another derivative with similar structural properties but different functional groups.

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A halogenated derivative with distinct reactivity and applications.

Uniqueness

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific methyl substitutions at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its potential as a neuroprotective agent and its utility in synthesizing complex bioactive compounds .

Biological Activity

5,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (abbreviated as DMTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of DMTHIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DMTHIQ has the molecular formula C₁₁H₁₅N·HCl and features methyl groups at positions 5 and 7 on the isoquinoline ring. This structural configuration is significant as it influences the compound's biological properties and interactions with biological targets.

DMTHIQ's biological activity is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Notably, it acts as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) , an enzyme involved in catecholamine synthesis. By inhibiting PNMT, DMTHIQ may modulate levels of norepinephrine and epinephrine in the body, potentially impacting mood regulation and stress responses.

Enzyme Interaction

- Inhibition of PNMT : Reduces catecholamine synthesis.

- Potential Neuroprotective Effects : May protect neurons from oxidative stress by modulating neurotransmitter levels.

Biological Activities

Research indicates that DMTHIQ exhibits several promising biological activities:

- Neuroprotective Effects : Studies have shown that DMTHIQ can protect neuronal cells from oxidative stress and apoptosis. It has been investigated for its potential role in treating neurodegenerative diseases such as Parkinson's disease .

- Antioxidant Activity : The compound demonstrates antioxidant properties that may contribute to its neuroprotective effects by scavenging free radicals .

- Antimicrobial Properties : Some studies suggest that DMTHIQ may possess antimicrobial activity against certain pathogens, although further research is needed to elucidate this aspect fully .

Case Studies and Experimental Data

- Neuroprotection in Animal Models :

- Oxidative Stress Reduction :

- Pharmacokinetic Profile :

Comparative Analysis

To better understand the unique properties of DMTHIQ compared to other tetrahydroisoquinoline derivatives, a comparative analysis is presented below:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound (DMTHIQ) | PNMT inhibition; antioxidant activity | Neuroprotection; potential antidepressant |

| Tetrahydroisoquinoline (parent compound) | Various enzyme interactions | Broad spectrum biological activities |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Similar enzyme interactions | Antimicrobial; neuroprotective |

Properties

IUPAC Name |

5,7-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-5-9(2)11-3-4-12-7-10(11)6-8;/h5-6,12H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLMBFVLEFTALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCNCC2=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.